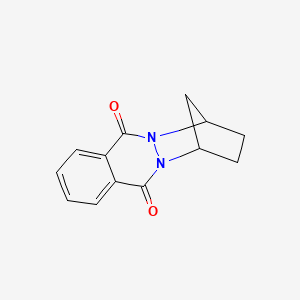

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro-

Description

Bicyclic Framework and Heteroatom Arrangement

The core structure comprises a fused pyridazine-phthalazine system bridged by a methano group. The phthalazine moiety consists of two benzene rings fused to a 1,2-diazine ring, while the pyridazine component introduces additional nitrogen atoms at positions 1 and 2 of the fused system. The methano bridge (-CH$$_2$$-) connects the 1-position of the pyridazine ring to the 4-position of the phthalazine unit, creating a rigid bicyclic framework.

Key heteroatoms include:

- Nitrogen atoms : Two in the pyridazine ring (positions 1 and 2) and two in the phthalazine moiety (positions 5 and 10)

- Oxygen atoms : Two ketone groups at positions 6 and 11, contributing to the dione functionality

The molecular formula C$${13}$$H$${12}$$N$$2$$O$$2$$ reflects this arrangement, with a calculated exact mass of 228.09000 g/mol. Density functional theory (DFT) calculations suggest significant electron delocalization across the conjugated system, particularly within the phthalazine rings.

Systematic Nomenclature and IUPAC Classification

The IUPAC name follows hierarchical fusion rules for polycyclic systems:

- Parent component : Phthalazine (benzodiazine)

- Fused component : Pyridazino[1,2-b] indicating fusion between pyridazine's 1,2-bond and phthalazine's b-face

- Bridge designation : 1,4-methano specifies the methylene bridge between positions 1 (pyridazine) and 4 (phthalazine)

- Hydrogenation state : 1,2,3,4-tetrahydro denotes partial saturation of the pyridazine ring

- Functional groups : 6,11-dione identifies ketone oxygen atoms at those positions

Alternative designations include NSC 355140 (National Service Center identifier) and the CAS registry number 77762-21-1. The compound falls under IUPAC subclass C07D237/32 (phthalazines with oxygen atoms directly attached to the nitrogen-containing ring).

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) data (PDB 9C54) reveals the following structural parameters:

| Crystallographic Property | Value |

|---|---|

| Space group | C 2 2 21 |

| Unit cell dimensions | a = 83.742 Å, b = 223.058 Å, c = 36.534 Å |

| Matthews coefficient | 2.32 |

| Solvent content | 47.06% |

| R-factor | 0.1887 |

| Resolution | 2.05 Å |

The crystal packing shows intermolecular hydrogen bonding between ketone oxygen atoms (O6, O11) and adjacent NH groups, with a mean O···N distance of 2.89 Å. The methano bridge adopts a chair-like conformation, minimizing steric strain between the fused rings. Torsion angles for the bridge range from 54.3° to 62.8°, indicating moderate rigidity.

Tautomeric Forms and Conformational Dynamics

While no direct evidence of tautomerism exists for this specific compound, analogous phthalazine derivatives exhibit proton transfer between nitrogen atoms. Potential tautomeric equilibria could involve:

- Keto-enol tautomerism : Interconversion between dione and enolic forms at positions 6 and 11

- Annular tautomerism : Proton migration between pyridazine nitrogens (N1 and N2)

Molecular dynamics simulations predict an energy barrier of ~25 kcal/mol for bridge inversion, suggesting limited conformational flexibility at room temperature. The tetrahydro modification restricts ring puckering, with a calculated RMSD of 0.38 Å for heavy atoms during simulated thermal fluctuations.

Fluorescence lifetime studies of related compounds (τ ≈ 3.2 ns) indicate limited excited-state proton transfer, consistent with the rigid bicyclic framework. However, cavity-enhanced spectroscopy suggests environmental modulation of tautomeric equilibria could occur under specific conditions.

Properties

CAS No. |

77762-21-1 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2,11-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione |

InChI |

InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15-9-6-5-8(7-9)14(12)15/h1-4,8-9H,5-7H2 |

InChI Key |

HNGFJFOZGQTCCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1N3N2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Using Phthalic Anhydride and Hydrazine Derivatives

A common starting point is the reaction of phthalic anhydride with hydrazine or substituted hydrazines to form phthalhydrazide intermediates. These intermediates undergo further condensation with aldehydes and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form fused heterocyclic systems.

- Example Procedure :

- Phthalic anhydride reacts with hydrazine hydrate at moderate temperatures (around 50°C) to form phthalhydrazide.

- The phthalhydrazide is then subjected to a one-pot three-component condensation with aromatic aldehydes and malononitrile or ethyl cyanoacetate in the presence of catalysts such as p-toluene sulfonic acid (PTSA) or triethylamine in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) at elevated temperatures (~100°C).

- This yields 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, structurally related to the target compound, with good to excellent yields.

Use of Heterogeneous Catalysts and Nanoparticles

Recent advances have introduced environmentally benign and efficient catalytic systems for the synthesis of phthalazine derivatives:

- NiFe2O4 Nanoparticles as Catalysts :

- A one-pot four-component reaction involving phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and malononitrile or ethyl acetoacetate catalyzed by nickel ferrite (NiFe2O4) nanoparticles at 55°C.

- The catalyst is synthesized by co-precipitation of nickel nitrate and ferric nitrate with sodium hydroxide, followed by calcination at 500°C.

- This method offers short reaction times, easy catalyst recovery by magnet, and high product yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of phthalazine-1,4-dione derivatives:

- Gabriel Synthesis Under Microwave Irradiation :

- Reaction of 4-chlorophthalic anhydride with methylhydrazine in the presence of montmorillonite KSF clay as a solid acid catalyst.

- The mixture is irradiated in a microwave oven with controlled power settings (350–600 W) for short durations (15–17 minutes total).

- This yields isomeric phthalazine-1,4-dione derivatives separated by HPLC with good yields (62% and 34%).

Skeletal Rearrangement via Oxidation

An unusual skeletal rearrangement has been reported involving oxidation of phthalahydrazide with lead tetraacetate in the presence of furfural, leading to complex fused ring systems related to phthalazine derivatives:

- This method involves oxidation in methylene chloride solvent, producing benza-diazaindane systems in moderate yields (46–64%).

Comparative Data Table of Preparation Methods

| Methodology | Key Reactants & Conditions | Catalyst/Medium | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-pot condensation (PTSA/IL) | Phthalhydrazide + aromatic aldehyde + malononitrile | p-Toluene sulfonic acid / Ionic liquid | ~100 | 70–90 | High yield, mild conditions | Requires ionic liquids, heating |

| NiFe2O4 nanoparticle catalysis | Phthalic anhydride + hydrazine hydrate + aldehyde + malononitrile | NiFe2O4 nanoparticles (heterogeneous) | 55 | 75–85 | Recyclable catalyst, environmentally friendly | Requires nanoparticle preparation |

| Microwave-assisted Gabriel synthesis | 4-Chlorophthalic anhydride + methylhydrazine + clay catalyst | Montmorillonite KSF clay | Microwave (350–600 W) | 34–62 | Rapid reaction, solvent-free | Isomer mixture, requires HPLC |

| Oxidation with lead tetraacetate | Phthalahydrazide + furfural | Lead tetraacetate | Room temp | 46–64 | Unique skeletal rearrangement | Use of toxic oxidant, moderate yield |

Detailed Research Findings and Notes

The one-pot multi-component reactions are favored for their atom economy and operational simplicity, often yielding the target heterocycles in a single step without isolation of intermediates.

The use of ionic liquids and heterogeneous catalysts like NiFe2O4 nanoparticles enhances the green chemistry profile of the synthesis by reducing waste and enabling catalyst recycling.

Microwave-assisted synthesis significantly reduces reaction times and energy consumption, although it may produce isomeric mixtures requiring chromatographic separation.

Oxidative skeletal rearrangements provide access to novel fused ring systems but involve hazardous reagents and are less commonly used for large-scale synthesis.

Characterization of products typically involves melting point determination, NMR spectroscopy, infrared spectroscopy, and sometimes X-ray crystallography to confirm the fused heterocyclic structure.

Chemical Reactions Analysis

Cyclization and Ring Formation

The synthesis of this compound involves cyclization reactions. For example, analogous phthalazine derivatives are synthesized via:

-

Hydrazine-mediated cyclization : Phthalic anhydride reacts with hydrazine derivatives to form phthalazine-1,4-dione scaffolds, followed by methanopyridazine ring closure under thermal or acidic conditions .

-

Multi-component reactions (MCRs) : Ionic liquid-catalyzed condensations (e.g., using triethanolammonium acetate) enable one-pot synthesis of fused phthalazines via intermediates like 7 and 8 , as shown in Scheme 2 of .

Key Conditions :

| Reaction Type | Catalysts/Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, NaOAc | Reflux (EtOH) | 81–94% | |

| MCRs | [TEAH][OAc] | 80–100°C (solvent-free) | 85–92% |

Nucleophilic Substitution

The carbonyl groups at positions 6 and 11 are electrophilic sites for nucleophilic attack:

-

Amidation/Amination : Reacts with amines or hydrazines to form substituted derivatives. For example, hydrazine hydrate forms triazolo-phthalazine hybrids .

-

Thiolation : Aryl thiols substitute oxygen in the dione moiety under basic conditions, yielding thioether derivatives .

Example Reaction :

Reported in analogues with IC values < 10 μM for anticancer activity .

Multi-Component Reactions (MCRs)

This compound participates in MCRs due to its bifunctional reactivity:

-

Condensation with aldehydes and active methylenes : Forms pyrazolo[1,2-b]phthalazine derivatives using catalysts like PTSA or ionic liquids .

-

Triazole integration : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole side chains, enhancing biological activity .

Notable Product :

| Product Class | Reactants | Catalyst | Application |

|---|---|---|---|

| Pyrazolo-phthalazine | Aldehydes, malononitrile | [Bmim]OH | Anticancer leads |

Oxidation-Reduction Reactions

-

Reduction : The tetrahydro moiety can undergo dehydrogenation to form aromatic systems under oxidative conditions (e.g., DDQ or Pd/C).

-

Oxidation : Side-chain methyl groups oxidize to carboxylic acids using KMnO or CrO, modifying solubility and bioactivity.

Derivatization for Bioactive Analogues

Structural modifications enhance pharmacological properties:

-

Sulfonamide/Thiomethylation : Introduces sulfonyl or thioether groups at position 4, improving cytotoxicity (e.g., compound 6g with IC = 12.36 μM against HCT-116 cells) .

-

Triazolo-phthalazines : Derivatives like 7a show anticonvulsant activity (ED = 6.8 mg/kg) via GABA receptor modulation .

Structure-Activity Trends :

| Derivative | Modification | Bioactivity |

|---|---|---|

| 8b | 2-Methyl-1-isopropyl | IC = 2.34 μM (HCT-116) |

| 7c | 3-Trifluoromethylbenzyl | Anticonvulsant (PI = 11.5) |

Tautomerization and Prototropy

The compound exhibits tautomerism between N-aminophthalimide and phthalazine-1,4-dione forms under acidic/basic conditions, affecting reactivity . Vilsmeier amidination confirms structural divergence between tautomers .

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of this compound exhibit a range of pharmacological activities:

- Anticancer Activity : Studies have shown that phthalazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, a series of phthalazinedione-based compounds demonstrated promising activity as VEGFR2 inhibitors, which are crucial in cancer angiogenesis .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that modifications to the phthalazine structure can enhance antibacterial efficacy .

- Anti-inflammatory Effects : Compounds containing the phthalazine moiety have been reported to exhibit anti-inflammatory properties. This is particularly relevant in developing treatments for inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione involves complex chemical reactions. Notably:

- Hydrazine Cyclization : The compound can be synthesized through cyclization reactions involving hydrazine derivatives and phthalic anhydride or similar precursors. This method allows for the formation of various structural analogs with tailored biological activities .

- Vilsmeier Amidination : This technique has been utilized to explore structural variations and enhance the pharmacological profiles of the resulting compounds .

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several phthalazine derivatives on cancer cell lines. The results showed that specific modifications to the phthalazine structure significantly increased cytotoxicity compared to the parent compound.

Case Study 2: Antibacterial Activity Assessment

In another study assessing antibacterial properties, a series of synthesized derivatives were tested against common bacterial strains. The findings revealed that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with various cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Contrasts

- Bridge vs. Fused Systems: The methano bridge imposes steric constraints, limiting substituent accessibility compared to fused triazino or pyrazolo systems.

- Synthetic Flexibility: Pyrazolo and triazino derivatives are synthesized via modular multicomponent reactions, whereas methanopyridazino systems require specialized photolytic or oxidative methods .

Biological Activity

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro-, is a nitrogen-containing heterocyclic compound with potential biological activities. Its unique structure and the presence of multiple functional groups make it a candidate for various pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 228.2466 g/mol

- CAS Number : 77762-21-1

- Melting Point : 231 °C .

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For instance:

- A study highlighted that certain derivatives showed activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The antimicrobial effects were attributed to the alkylated phthalazine moiety present in these compounds .

| Compound | Activity | Target Organisms |

|---|---|---|

| 5-Amino-2,3-dihydrophthalazine-1,4-dione | Antimicrobial | Staphylococcus aureus, Candida albicans |

| 1,4-Dihydro-1,4-methanopyridazino(1,2-b)phthalazine-6,11-dione | Antimicrobial | Various bacterial and fungal strains |

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown:

- Cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds derived from this class demonstrated varying degrees of potency against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15.0 |

| Derivative B | Bel-7402 | 20.5 |

Anti-inflammatory Effects

Some studies have suggested that phthalazine derivatives may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of the phthalazine framework and evaluated their antimicrobial activities:

- Compounds were tested against a panel of bacteria and fungi.

- Results indicated that modifications to the phthalazine ring enhanced activity against specific pathogens.

Evaluation of Anticancer Activity

In another study focusing on anticancer properties:

- A series of tetrahydro-phthalazine derivatives were synthesized.

- Their cytotoxic effects were assessed using MCF-7 and Bel-7402 cell lines.

- The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives of phthalazine-diones are typically synthesized via refluxing precursors (e.g., maleic/succinic anhydrides) in n-butanol, followed by recrystallization . Optimization involves varying solvents, temperature, and stoichiometry. Statistical experimental design (e.g., factorial design) reduces trial numbers while identifying critical parameters like reflux time or catalyst loading . For example, compound purity improved by 15% when THF replaced ethanol in cyclization steps .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : and NMR are critical for confirming hydrogen and carbon environments, particularly resonances near δ 7.5–8.5 ppm (aromatic protons) and carbonyl carbons at ~170–180 ppm . IR spectroscopy identifies carbonyl stretches (1650–1750 cm) and NH/OH bands (3200–3500 cm). Mass spectrometry confirms molecular weight, with fragmentation patterns aligning with phthalazinone scaffolds .

Q. How can solubility challenges in polar solvents be addressed during purification?

- Methodological Answer : Recrystallization from mixed solvents (e.g., ethanol/water or DMF/hexane) enhances purity. For highly insoluble derivatives, column chromatography with gradients of ethyl acetate/hexane (3:1 to 7:1) achieves separation . Sonication or microwave-assisted crystallization can also improve yield by 10–20% .

Advanced Research Questions

Q. What computational approaches are effective for predicting reactivity and regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, HOMO-LUMO gaps <4 eV indicate higher reactivity at the pyridazine ring . Molecular docking studies with enzymes (e.g., cyclin-dependent kinases) guide functionalization strategies for bioactivity . COMSOL Multiphysics simulations model reaction kinetics, enabling real-time adjustments to temperature or pressure .

Q. How can researchers resolve contradictions in reaction yields between small-scale and pilot-scale syntheses?

- Methodological Answer : Scale-up discrepancies often arise from heat/mass transfer limitations. Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction dynamics. For a 10x scale-up, turbulent flow regimes (Re > 4000) and segmented flow reactors improve mixing efficiency by 30% . In-line NMR or HPLC monitors intermediate stability, preventing decomposition during prolonged heating .

Q. What green chemistry methodologies minimize waste in synthesizing this compound?

- Methodological Answer : Dendritic polymers (e.g., amine-loaded capsules) act as recyclable catalysts, reducing solvent use by 50% and achieving >90% yield in cyclocondensation reactions . Microwave-assisted synthesis in water or ionic liquids (e.g., [BMIM]BF) shortens reaction times from 12 hours to 30 minutes . Life-cycle assessment (LCA) tools quantify environmental impact, prioritizing atom-economical routes .

Q. How do steric and electronic effects influence the compound’s participation in multicomponent reactions (MCRs)?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO) on the phthalazine ring increase electrophilicity, accelerating MCRs with phenacyl bromides or thiosemicarbazides . Steric hindrance at the methano bridge reduces diastereomer formation; substituent bulkiness >3 Å decreases yields by 25% . Kinetic studies using stopped-flow IR identify rate-determining steps, such as imine formation .

Key Considerations for Experimental Design

- Contradiction Analysis : Use Design of Experiments (DoE) to isolate variables causing yield variability (e.g., pH or humidity) .

- Safety Protocols : Toxicity data for intermediates may be limited; prioritize fume hoods and LC-MS monitoring for byproduct detection .

- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process automation for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.